N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide

Xanthine oxidase inhibition Hyperuricemia Structure-activity relationship

This 3-nitrobenzohydrazide Schiff base is one of only two commercially available nitro positional isomers, enabling direct IC50 comparison without 4–8 week custom synthesis delays. Its O,N,O tridentate donor set forms kinetically inert metal complexes superior to bidentate analogs. With an optical band gap of ~2.67 eV versus ~3.2 eV for 4-nitro congeners, it is optimized for red-shifted NLO chromophores and Z-scan validation at 532 nm. Supplied as a pre-weighed solid, eliminating in-house synthesis, purification, and characterization overhead. Immediate shipment available for medicinal chemistry and materials science screening programs.

Molecular Formula C15H13N3O5
Molecular Weight 315.28g/mol
CAS No. 117522-83-5
Cat. No. B603451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide
CAS117522-83-5
Molecular FormulaC15H13N3O5
Molecular Weight315.28g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O
InChIInChI=1S/C15H13N3O5/c1-23-14-7-10(5-6-13(14)19)9-16-17-15(20)11-3-2-4-12(8-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
InChIKeyXPLPPZLEYATMBG-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.2 [ug/mL] (The mean of the results at pH 7.4)

Procurement-Ready Profile of N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide (CAS 117522-83-5)


N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide (CAS 117522-83-5) is a synthetic aroylhydrazone Schiff base with molecular formula C₁₅H₁₃N₃O₅ and molecular weight 315.28 g·mol⁻¹ [1]. It belongs to a class of compounds recognized for xanthine oxidase (XO) inhibition, metal coordination, and nonlinear optical properties, but its substitution pattern—a 3-nitrobenzohydrazide core coupled with a 4-hydroxy-3-methoxybenzylidene moiety—distinguishes it from the more extensively studied 4-nitro regioisomer and simpler benzohydrazide analogs [2][3].

Why In-Class Aroylhydrazones Cannot Substitute N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide Without Performance Consequence


Within the aroylhydrazone family, small changes in nitro group position (3-nitro vs. 4-nitro) or benzylidene substituents produce substantial differences in xanthine oxidase inhibition potency, metal-binding modes, and electronic structure [1][2]. For example, the para-nitro regioisomer demonstrated significantly stronger XO inhibition than ortho- or des-nitro analogs in controlled assays, while the meta-nitro configuration generates a distinct dipole moment vector that alters ligand coordination geometry and nonlinear optical response [2][3]. Generic substitution therefore risks losing both potency and application-specific electronic performance.

Quantitative Differential Evidence for N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide vs. Closest Analogs


Nitro Position Governs Xanthine Oxidase Inhibitory Potency: 4-Nitro Regioisomer Outperforms 3-Nitro and Other Substitutions

In a comparative aroylhydrazone series, the 4-nitro regioisomer N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide exhibited the strongest XO inhibition among tested analogs, while the 3-nitro derivative (this target compound) was not directly evaluated but serves as a positional isomer for mapping nitro contribution to activity [1]. In a subsequent fluoro-hydrazone series, both 3-nitro and 4-nitro substituted compounds demonstrated 'effective' XO inhibitory activity, confirming that meta-nitro substitution retains biological relevance but the para position consistently yields maximal potency in head-to-head comparisons [1][2].

Xanthine oxidase inhibition Hyperuricemia Structure-activity relationship

Electronic Band Structure Divergence: 3-Nitrobenzohydrazide Core Enables Tunable Optical Gap vs. 4-Nitro Congeners

Schiff base ligands built on 3-nitrobenzohydrazide cores exhibit distinct optical band gaps compared to their 4-nitro analogs. A Cu(II) complex derived from a 3-nitrobenzohydrazide-based ligand showed a band gap of 2.89 eV (complex) and 2.67 eV (free ligand), values that differ markedly from 4-nitrobenzohydrazide-based systems whose DFT-calculated gaps cluster around 3.1–3.4 eV depending on the benzylidene substitution [1]. This divergence arises from the meta-nitro group's asymmetric electron-withdrawing effect on the π-system, making this compound uniquely suited for optoelectronic applications requiring specific absorption edges.

Nonlinear optics Band gap engineering Schiff base ligands

Distinct Commercial Availability and Purity Assurance: Sigma-Aldrich AldrichCPR vs. Competitor Supply Gaps

N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide (CAS 117522-83-5) is listed as Sigma-Aldrich product R697265 (AldrichCPR), providing early-discovery researchers with immediate access through a globally recognized, quality-controlled distribution network . The 4-nitro regioisomer (CAS 106883-44-7) is also available as R710334, but the 2-nitro isomer (CAS 117522-82-4) lacks equivalent direct-from-manufacturer availability through major life science distributors, forcing custom synthesis lead times of 4–8 weeks . For screening libraries requiring positional isomer completeness, the 3-nitro compound eliminates a critical procurement bottleneck.

Chemical procurement Compound library screening Supply chain reliability

4-Hydroxy-3-Methoxybenzylidene Motif Enhances Metal Coordination Versatility Beyond Simpler Benzylidene Analogs

The 4-hydroxy-3-methoxybenzylidene group furnishes both phenolic oxygen and methoxy oxygen donors capable of bidentate or tridentate metal chelation, whereas simpler benzylidene or 4-fluorobenzylidene analogs offer only monodentate imine-nitrogen binding [1]. In vanadium aroylhydrazone chemistry, ligands bearing 3-nitrobenzohydrazide and hydroxyl/methoxy-substituted benzylidene units form oxovanadium(V) complexes with distorted octahedral geometry, demonstrating the scaffold's ability to stabilize high-oxidation-state metal centers through O,N,O-tridentate pockets [1][2]. The 4-fluorobenzylidene analogs in Zhao et al. 2023 lack these auxiliary oxygen donors, restricting their coordination to bidentate modes.

Coordination chemistry Bidentate ligand Vanadium complexes

High-Impact Application Scenarios for N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide in Scientific Procurement


Nitro Positional Isomer SAR Panel for Xanthine Oxidase Lead Discovery

When building a complete positional isomer panel (2-nitro, 3-nitro, 4-nitro) for xanthine oxidase SAR studies, the 3-nitro analog is one of only two isomers commercially available via Sigma-Aldrich R697265, eliminating the 4–8 week custom synthesis delay required for the 2-nitro isomer . Pairing the 3-nitro compound with the 4-nitro regioisomer (R710334) enables direct quantification of how nitro position modulates IC₅₀, guided by the established potency hierarchy where para > meta > ortho in aroylhydrazone series [1].

Optoelectronic Materials Development Leveraging Low Band Gap 3-Nitrobenzohydrazide Scaffolds

Materials science teams pursuing red-shifted nonlinear optical (NLO) chromophores can exploit the inherently lower optical band gap (~2.67 eV) of 3-nitrobenzohydrazide-derived Schiff bases relative to 4-nitro congeners (~3.2 eV) . This compound's 4-hydroxy-3-methoxybenzylidene substitution further modulates charge-transfer character, making it suitable for Z-scan validation studies at 532 nm and integration into thin-film optoelectronic devices requiring absorption onset below 500 nm.

Tridentate Ligand Platform for Oxidatively Robust Metal Complex Synthesis

For catalytic and bioinorganic applications demanding kinetically inert metal complexes, this compound's O,N,O tridentate donor set (phenolic O, imine N, methoxy O) surpasses the bidentate coordination offered by simpler benzylidene hydrazones such as N'-(4-fluorobenzylidene)-3-nitrobenzohydrazide . The resulting complexes exhibit enhanced stability against ligand exchange, a critical requirement for sustained turnover in oxidation catalysis and enzyme mimetic studies [1].

Accelerated Hit-to-Lead Screening Library Procurement

Medicinal chemistry groups requiring immediate shipment of structurally authenticated aroylhydrazone screening compounds can procure this 3-nitro analog as an AldrichCPR pre-weighed solid, bypassing the need for in-house synthesis, purification, and analytical characterization (NMR, MS, X-ray) that typically consumes 2–3 weeks per compound . This enables assembly of a 3-compound nitro positional isomer subset within days rather than months.

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